molecular formula C16H24F3NO4 B3133735 Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate CAS No. 397844-33-6

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate

Cat. No.: B3133735
CAS No.: 397844-33-6
M. Wt: 351.36 g/mol
InChI Key: PIZNKCHANVZHQL-UHFFFAOYSA-N
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Description

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate (CAS: 397844-33-6) is a fluorinated organic compound with the molecular formula C₁₆H₂₄F₃NO₄ . It features a trifluoromethyl group, an allyl-substituted tert-butoxycarbonyl (Boc) protected amine, and a methyl ester moiety. This compound is primarily utilized in synthetic organic chemistry as a building block for bioactive molecules, leveraging the trifluoromethyl group’s electron-withdrawing properties and the Boc group’s role in protecting amines during multi-step syntheses .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]-2-(trifluoromethyl)hex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24F3NO4/c1-7-9-10-15(12(21)23-6,16(17,18)19)20(11-8-2)13(22)24-14(3,4)5/h7-8H,1-2,9-11H2,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZNKCHANVZHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)C(CCC=C)(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate is a complex organic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, which includes a trifluoromethyl group and a tert-butoxycarbonyl protecting group, contributes to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₄F₃NO₄
  • Molecular Weight : 351.36 g/mol
  • Key Features :
    • Trifluoromethyl group enhances lipophilicity and metabolic stability.
    • Tert-butoxycarbonyl group serves as a protecting group in synthesis.

The biological activity of this compound is primarily linked to its interactions with various biological targets. The trifluoromethyl moiety is known to enhance binding affinity to proteins, making it useful in studies involving enzyme mechanisms and protein-ligand interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
  • Protein Binding : Enhanced binding affinity due to the trifluoromethyl group can lead to altered protein functions.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Organic Synthesis : It serves as an intermediate in the synthesis of more complex molecules, showcasing versatility in forming diverse chemical structures.
  • Biochemical Studies : The compound has been utilized in molecular docking studies, revealing its binding affinities with several enzymes, which could lead to the development of new therapeutic agents.

Case Studies

  • Molecular Docking Studies :
    • A study conducted on enzyme interactions showed that E-diastereomers of similar compounds exhibited lower binding energies compared to Z-diastereomers on certain enzymes, indicating a structure-activity relationship that could be explored further for therapeutic applications.
  • Inhibition Profiles :
    • Compounds structurally related to this compound have been tested for their inhibitory effects on histone deacetylases (HDACs). Results indicated varied potency across different isoforms, suggesting that modifications in structure can significantly impact biological activity.

Comparative Analysis

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₆H₂₄F₃NO₄Trifluoromethyl groupEnzyme inhibitor, protein binder
Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)pent-4-ynoateC₁₇H₁₈F₃NO₄STosyl group presentDifferent protective strategy, potential inhibitor
Methyl 2-(trifluoromethyl)pent-4-ynoateC₁₀H₉F₃O₂No amine functionalityMore basic structure, limited biological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The compound belongs to a class of fluorinated esters with modifications in the amino-protecting groups, substituents, or backbone structure. Below is a comparative analysis with three close analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Key Functional Groups Notable Properties
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate 397844-33-6 C₁₆H₂₄F₃NO₄ Allyl, Boc-protected amine, trifluoromethyl, methyl ester High stability due to Boc group; moderate lipophilicity
Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate 405439-54-4 C₁₈H₂₂F₃NO₄S Tosyl (Ts) group replaces Boc Increased reactivity for deprotection; sulfur introduces potential instability
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate 8378 (unconfirmed CAS) C₁₉H₂₂F₃NO₄ Benzyloxycarbonyl (Cbz) group replaces Boc Higher lipophilicity; aromatic Cbz group enhances metabolic resistance
Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate 193223-77-7 C₁₂H₂₁NO₄ Lacks trifluoromethyl and allyl groups Simplified structure; reduced steric hindrance and electronic effects

Functional Group Impact on Properties

Trifluoromethyl Group

The trifluoromethyl (-CF₃) group in the parent compound enhances electronegativity and metabolic stability, making it resistant to oxidative degradation. This contrasts with the non-fluorinated analog (CAS 193223-77-7), which lacks such stability .

Amino-Protecting Groups
  • Boc (tert-butoxycarbonyl) : Provides acid-labile protection, enabling selective deprotection under mild acidic conditions .
  • Tosyl (Ts) : Requires stronger basic or nucleophilic conditions for removal, increasing synthetic flexibility but introducing sulfur-related instability .
  • Cbz (benzyloxycarbonyl): Offers stability under acidic conditions but requires hydrogenolysis for deprotection, limiting compatibility with reducible functional groups .
Allyl Substituent

Analogs lacking this group (e.g., CAS 193223-77-7) exhibit simpler reactivity profiles .

Lipophilicity
  • The parent compound (logP ~2.5) is less lipophilic than the Cbz analog (logP ~3.2) due to the aromatic benzyl group .
  • The tosyl analog’s sulfur atom may reduce solubility in non-polar solvents compared to the Boc variant .

Q & A

Q. What are the key steps and challenges in synthesizing Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate?

The synthesis involves multi-step reactions, including:

  • Introduction of the tert-butoxycarbonyl (Boc) protecting group to shield the amino functionality during subsequent reactions .
  • Incorporation of the trifluoromethyl group, typically via nucleophilic trifluoromethylation or electrophilic fluorination .
  • Allylation of the protected amine, which may require palladium-catalyzed cross-coupling or radical-based methods . Key challenges include maintaining regioselectivity during allylation and avoiding premature deprotection of the Boc group under acidic/basic conditions .

Q. Which analytical methods are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the presence of the allyl, Boc, and trifluoromethyl groups .
  • LC-MS or HRMS to verify molecular weight and purity .
  • FT-IR to detect functional groups like ester carbonyl (C=O) and Boc N-H stretches .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, particularly at the trifluoromethyl-bearing carbon .

Q. How should this compound be stored to ensure stability?

  • Store at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the ester and Boc groups .
  • Avoid prolonged exposure to moisture, light, or acidic/basic conditions, which can degrade the trifluoromethyl moiety .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the trifluoromethyl group?

  • Use Langlois’ reagent (CF₃SO₂Na) with Cu(I) catalysis under mild conditions to minimize side reactions .
  • Monitor reaction progress via in situ ¹⁹F NMR to adjust stoichiometry and temperature dynamically .
  • Compare yields from radical trifluoromethylation (e.g., using Togni’s reagent) versus electrophilic routes to identify the most efficient pathway .

Q. How can discrepancies in reported spectral data for this compound be resolved?

  • Contradictions in ¹H NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or conformational flexibility of the allyl group .
  • Validate assignments using 2D NMR (COSY, HSQC) to correlate proton and carbon signals .
  • Cross-reference with computational models (e.g., DFT-based chemical shift predictions) to resolve ambiguities .

Q. What strategies are recommended for studying this compound’s biological activity?

  • Design enzyme inhibition assays targeting proteases or kinases, leveraging the trifluoromethyl group’s electron-withdrawing properties to enhance binding .
  • Use molecular docking simulations to predict interactions with biological targets, focusing on the allyl group’s potential for covalent bonding .
  • Address conflicting bioactivity data by standardizing assay conditions (e.g., pH, solvent) and validating results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How is this compound utilized as an intermediate in multi-step syntheses?

  • The allyl group enables ring-closing metathesis (RCM) to form cyclic peptides or macrocycles .
  • The Boc group allows selective deprotection under mild acidic conditions (e.g., TFA) for subsequent functionalization without disturbing the trifluoromethyl group .
  • In drug discovery, it serves as a precursor for fluorinated analogs of bioactive molecules, enhancing metabolic stability .

Key Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate the role of the trifluoromethyl group in modulating electronic properties using Hammett plots or computational models .
  • Toxicity Profiling: Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) to establish safety thresholds for biological applications .
  • Scalability: Develop continuous-flow synthesis protocols to enhance reproducibility for industrial-scale applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate
Reactant of Route 2
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.